molecular formula C24H14O3 B11698316 6-Phenoxytetracene-5,12-dione CAS No. 35058-42-5

6-Phenoxytetracene-5,12-dione

Cat. No.: B11698316
CAS No.: 35058-42-5
M. Wt: 350.4 g/mol
InChI Key: OCGVZYMCHVTNLH-UHFFFAOYSA-N
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Description

Significance of the Tetracene Quinone Scaffold in Organic Chemistry and Materials Science Research

The tetracene quinone scaffold, a key structural motif in polycyclic aromatic hydrocarbons (PAHs), is of considerable interest in organic chemistry and materials science. nih.govrsc.org These compounds, characterized by four linearly fused benzene (B151609) rings with two ketone groups, form the backbone of a class of molecules with significant electronic and photophysical properties. rsc.orgrsc.org The inherent structure of the tetracene core allows for the creation of organic semiconductors, which are integral to the development of next-generation electronic devices due to their potential for flexibility and low-cost production. oclc.org

In materials science, tetracene derivatives are investigated for their applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. rsc.orgoclc.orgresearchgate.net The performance of these devices is closely linked to the charge mobility of the organic semiconductor, a property that can be enhanced by modifying the molecular structure to encourage favorable packing in the solid state. oclc.orge-asct.org Specifically, forming face-to-face π-stacks at the molecular level is a theoretical approach to increase charge-carrier mobility by improving electronic couplings. oclc.org

The versatility of the tetracene quinone scaffold lies in the ability to functionalize it at various positions, thereby tuning its electronic properties. e-asct.orgfrontiersin.org For instance, the introduction of different substituent groups can alter the molecule's electron-donating or electron-withdrawing nature, impacting its behavior as a p-type or n-type semiconductor. e-asct.orgrsc.org This adaptability makes tetracene-5,12-dione and its derivatives a fertile ground for synthetic chemists and materials scientists aiming to design novel materials with tailored functionalities.

Contextualization of Phenoxy-Substituted Tetracene-5,12-diones within Polycyclic Aromatic Hydrocarbon Research

Phenoxy-substituted tetracene-5,12-diones represent a specific subclass within the broader field of polycyclic aromatic hydrocarbon (PAH) research. PAHs are a large group of organic compounds composed of multiple aromatic rings and are studied for their diverse applications and environmental presence. nih.govlmu.edu The introduction of a phenoxy group (a phenyl group attached via an oxygen atom) to the tetracene-5,12-dione core can significantly influence the molecule's properties. dntb.gov.ua

The addition of substituent groups like the phenoxy moiety is a key strategy in PAH research to modify the electronic and physical characteristics of the parent molecule. lmu.eduarxiv.org Phenyl-substituted PAHs, for example, have been explored as viable alternatives for organic electronic applications. lmu.edu The steric and electronic effects of the phenoxy group can alter the planarity of the tetracene backbone, influencing its crystal packing and, consequently, its charge transport properties. rsc.orglmu.edu

Research into phenoxy-substituted naphthacenequinones (a related class of compounds) has revealed interesting photochemical behaviors, such as photoisomerization. dntb.gov.ua This highlights the potential for phenoxy substitution to introduce novel functionalities into the tetracene-5,12-dione system, making it a target for investigations into photochromic materials and molecular switches. The study of these substituted PAHs contributes to a deeper understanding of structure-property relationships in this important class of organic molecules. lmu.eduarxiv.org

Overview of Advanced Research Trends Relevant to the Academic Investigation of 6-Phenoxytetracene-5,12-dione

Current research on tetracene derivatives, including this compound, is driven by the quest for high-performance organic materials for electronic and optoelectronic applications. oclc.orgresearchgate.netacs.org A significant trend is the synthesis of novel derivatives with tailored properties to enhance device efficiency and stability. rsc.orgmdpi.com

One major area of focus is the development of n-type organic semiconductors, as many high-performing organic materials are p-type. rsc.org The introduction of electron-withdrawing groups or heteroatoms into the tetracene scaffold is a common strategy to achieve n-type behavior. rsc.orgresearchgate.net The electronic properties of this compound, with its electron-withdrawing quinone and potentially electron-donating or -withdrawing phenoxy group (depending on its interactions within the molecular structure), make it a relevant candidate for such investigations.

Another key research direction is the exploration of singlet fission, a process where one singlet exciton (B1674681) converts into two triplet excitons. mdpi.com This phenomenon has the potential to significantly enhance the efficiency of solar cells. mdpi.com Tetracene and its derivatives are among the most studied materials for singlet fission. mdpi.com Understanding how substitutions, such as the phenoxy group in this compound, affect the energetics and dynamics of singlet fission is a critical area of academic inquiry.

Furthermore, computational studies, such as density functional theory (DFT), are increasingly used to predict the electronic and photophysical properties of new tetracene derivatives before their synthesis. rsc.orglmu.edu These theoretical investigations help in understanding structure-property relationships and guide the rational design of new materials with desired characteristics. lmu.edu The synthesis of this compound is often achieved through methods like the Diels-Alder reaction, a powerful tool for constructing the tetracene ring system. iitk.ac.innih.gov

Interactive Data Table: Properties of Tetracene Derivatives

Compound NameMolecular FormulaKey Research AreaPotential Application
This compoundC24H14O3Photochromism, Organic ElectronicsMolecular Switches, OFETs
TetraceneC18H12Singlet Fission, Organic SemiconductorSolar Cells, OFETs
RubreneC42H28Organic ElectronicsOFETs
6,11-Dimethoxytetracene-5,12-dioneC20H14O4Synthetic PrecursorSynthesis of other tetracene derivatives

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35058-42-5

Molecular Formula

C24H14O3

Molecular Weight

350.4 g/mol

IUPAC Name

6-phenoxytetracene-5,12-dione

InChI

InChI=1S/C24H14O3/c25-22-18-12-6-7-13-19(18)23(26)21-20(22)14-15-8-4-5-11-17(15)24(21)27-16-9-2-1-3-10-16/h1-14H

InChI Key

OCGVZYMCHVTNLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C(=CC4=CC=CC=C42)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 6 Phenoxytetracene 5,12 Dione and Its Analogues

Retrosynthetic Analysis and Strategic Approaches to the Tetracene-5,12-dione Core Synthesis

The foundational step in synthesizing the target compound and its analogues is the creation of the tetracene-5,12-dione skeleton. Retrosynthetic analysis points to two primary and powerful strategies for assembling this tetracyclic quinone system: the Friedel-Crafts acylation and the Diels-Alder reaction.

Friedel-Crafts Acylation: This classic method is a cornerstone of aromatic chemistry and provides a direct route to the tetracene-5,12-dione core. sigmaaldrich.comorganic-chemistry.org The reaction typically involves the electrophilic acylation of a naphthalene (B1677914) derivative with phthalic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com The initial acylation is followed by a cyclization step, often promoted by a dehydrating agent like sulfuric acid, to close the final ring and form the quinone structure. This approach is versatile and can be adapted to produce substituted tetracenediones by using appropriately functionalized starting materials. evitachem.com

Diels-Alder Reaction: This [4+2] cycloaddition offers a powerful alternative for constructing the tetracene framework. lookchem.com A common pathway involves the reaction of a dienophile, such as 1,4-naphthoquinone, with a suitable diene. For instance, benzocyclobutenes can serve as masked dienes that react with naphthoquinone under thermal conditions to yield the tetracene-5,12-dione product. researchgate.net Microwave-assisted conditions have been shown to improve yields and reduce reaction times for this transformation. researchgate.net Another variation is the intramolecular dehydro Diels-Alder approach, which has been used to create the tetracyclic core from carefully designed precursors. acs.org

Table 1: Comparison of Core Synthesis Strategies for Tetracene-5,12-dione
StrategyKey ReactantsTypical ConditionsAdvantagesReference
Friedel-Crafts AcylationNaphthalene derivative, Phthalic anhydrideLewis acid catalyst (e.g., AlCl₃), dehydrating agentDirect, utilizes common starting materials sigmaaldrich.com, organic-chemistry.org
Diels-Alder Reaction1,4-Naphthoquinone, Diene (e.g., from benzocyclobutene)Thermal or microwave irradiationHigh regioselectivity, good for complex systems researchgate.net

Targeted Synthesis of 6-Phenoxytetracene-5,12-dione: Established and Emerging Protocols

With the core structure established, the focus shifts to the specific introduction of the phenoxy moiety at the 6-position.

The most direct route to this compound involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized tetracene-5,12-dione precursor. The key precursor for this reaction is a tetracenedione bearing a good leaving group, typically a halogen, at the target position.

The synthesis of halogenated tetracene derivatives, such as 5-chlorotetracene or 5-bromotetracene, has been well-documented. nih.gov The introduction of a halogen atom activates the aromatic ring system towards nucleophilic attack. The synthesis of a 6-halotetracene-5,12-dione precursor would follow similar principles, likely starting from a halogenated naphthalene or phthalic anhydride building block within a Friedel-Crafts-based approach.

Once the 6-halotetracene-5,12-dione precursor is obtained, it can be reacted with a phenoxide nucleophile (e.g., sodium phenoxide) to displace the halide and form the desired ether linkage. This type of phenoxy group introduction via nucleophilic substitution is a known strategy for functionalizing quinone systems, as demonstrated in the synthesis of phenoxy-anthraquinone derivatives from chloroanthraquinones. colab.ws

The key reaction step is the carbon-oxygen bond formation between the tetracenedione skeleton and the phenoxy group. While some highly activated systems can react without a catalyst, copper or palladium-catalyzed cross-coupling reactions (such as the Ullmann condensation or Buchwald-Hartwig amination analogues for ethers) are often employed to facilitate the reaction under milder conditions and with a broader range of substrates.

Optimization of this reaction involves screening various parameters to maximize yield and purity.

Table 2: Hypothetical Reaction Conditions for Phenoxy Group Introduction
ParameterVariationPurposeReference (Analogous Systems)
CatalystNone, Cu(I) salts, Pd complexesTo facilitate the C-O bond formation colab.ws
BaseK₂CO₃, Cs₂CO₃, NaHTo deprotonate phenol (B47542) and generate the phenoxide nucleophile colab.ws
SolventDMF, DMSO, TolueneTo solubilize reactants and facilitate heat transfer colab.ws
TemperatureRoom temperature to >150 °CTo provide sufficient activation energy for the reaction colab.ws

Precursor Synthesis and Strategic Functionalization for Phenoxy Group Introduction

Exploration of Structural Modifications and Derivative Synthesis of this compound Analogues

The versatility of the synthetic routes allows for the creation of a wide array of analogues, enabling the fine-tuning of the molecule's electronic and physical properties.

Structural diversity can be achieved by introducing various functional groups onto either the tetracene backbone or the peripheral phenoxy ring.

On the Tetracene Skeleton: Substituents such as methyl rsc.org, methoxy (B1213986) mdpi.com, and amino groups oclc.org can be incorporated. This is often achieved by employing substituted precursors in the initial core synthesis. For example, an organocatalyzed benzannulation reaction using substituted aldehydes can produce various methyl- and methoxy-substituted tetracenediones. rsc.org Direct functionalization of the tetracene-5,12-dione core, such as through oxidation to introduce hydroxyl groups, is also a viable strategy. nih.govchemrxiv.org

On the Phenoxy Moiety: Using a substituted phenol (e.g., cresol, methoxyphenol) in the nucleophilic substitution step allows for the introduction of functional groups onto the phenoxy ring. This modification can significantly influence the electronic properties and steric profile of the final molecule. A derivative, 6-(dimethylamino)-11-phenoxytetracene-5,12-dione, highlights the potential for complex functionalization on the core structure in conjunction with the phenoxy group. guidechem.com

Table 3: Examples of Substituted Tetracene-5,12-dione Analogues
Analogue TypeSynthetic ApproachExample CompoundReference
Alkyl-substitutedOrganocatalyzed benzannulation with substituted aldehydes2-Methyltetracene-5,12-dione rsc.org
Alkoxy-substitutedIsolation from natural sources or multi-step synthesis11-hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dione mdpi.com
Amino-substitutedNucleophilic substitution on a dimethoxy precursor6,11-bis(methylamino)-5,12-tetracenedione oclc.org
Hydroxy-substitutedOxidation of the tetracenequinone core6,11-dihydroxy-5,12-tetracenequinone nih.gov

More profound structural modifications involve the incorporation of heteroatoms into the aromatic framework or the fusion of additional rings. Replacing C-H or C-C units with heteroatoms like nitrogen or sulfur can drastically alter the molecule's properties. researchgate.net

Heteroatom Incorporation: The synthesis of aza-tetracenedione analogues, such as 6,11-dihydro-pyrido[2,3-b]phenazine-6,11-diones, has been accomplished by reacting 6,7-dichloro-5,8-quinolinedione with various diamines. nih.gov This strategy effectively replaces a benzene (B151609) ring of the tetracene system with a pyrazine (B50134) ring fused to a pyridine (B92270) ring, creating a nitrogen-rich heteroaromatic core. nih.gov Such modifications have been shown to enhance photostability in related acene systems. researchgate.net

Ring Annulation: Building additional rings onto the tetracenedione system can extend the π-conjugation. These strategies often rely on cycloaddition reactions or intramolecular cyclizations of elaborately functionalized tetracene precursors to create more complex, polycyclic aromatic quinone structures.

Introduction of Varied Substituents on the Tetracene Skeleton and Phenoxy Moiety

Purification and Isolation Techniques for High-Purity this compound in Research

The purification of this compound and its analogues is crucial for obtaining materials with well-defined properties suitable for research applications. The primary methods employed are column chromatography and recrystallization.

Column Chromatography:

Column chromatography is a widely used technique for the separation of tetracene-5,12-dione derivatives from reaction byproducts and unreacted starting materials. researchgate.netsciengine.comresearchgate.net The choice of stationary and mobile phases is critical for achieving good separation.

Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of these compounds. researchgate.net Its polar nature allows for the separation of compounds based on their polarity.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The ratio of these solvents is optimized to achieve the best separation. For example, a mixture of hexanes and ethyl acetate (e.g., 8:2 or 95:5 v/v) has been successfully used for the purification of similar tetracene derivatives. researchgate.net The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization:

Following column chromatography, recrystallization is often employed to achieve a higher degree of purity. This technique relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Acetone has been reported as a suitable recrystallization solvent for a functionalized tetracene derivative. researchgate.net The process involves dissolving the crude product in a minimal amount of hot solvent and then allowing the solution to cool slowly, leading to the formation of high-purity crystals.

The effectiveness of these purification techniques is often assessed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the final product. researchgate.netsciengine.com

Purification TechniqueStationary PhaseMobile Phase / SolventApplication Example
Column Chromatography Silica GelHexanes:Ethyl Acetate (8:2 to 95:5)Purification of functionalized tetracene-5,12-diones researchgate.net
Recrystallization -AcetoneFinal purification step to yield high-purity crystalline solid researchgate.net

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the yield and considering the scalability of the synthesis are important aspects of laboratory work, particularly when larger quantities of the material are required for extensive studies.

Yield Optimization:

Reaction Conditions: Optimizing reaction parameters such as temperature, reaction time, and stoichiometry of reactants is crucial. For the nucleophilic substitution step, ensuring the complete formation of the phenoxide by using a slight excess of a strong base can drive the reaction to completion. The temperature needs to be high enough to overcome the activation energy but not so high as to cause decomposition of the reactants or products.

Catalyst: While not explicitly detailed for this compound, related syntheses of complex organic molecules sometimes employ catalysts to improve yields and reaction rates. For instance, copper catalysts have been used in the synthesis of functionalized quinolines. rsc.org The potential for using a catalyst, such as a copper or palladium complex, in the phenoxylation step could be an area for optimization research.

Minimizing Side Reactions: The formation of byproducts can be minimized by controlling the reaction conditions and the purity of the starting materials. For example, in the synthesis of some polycyclic aromatic hydrocarbons, the exclusion of air and moisture using an inert atmosphere (e.g., nitrogen or argon) is critical. researchgate.netsciengine.com

Scalability Considerations:

Scaling up the synthesis of this compound from milligram to gram scale or larger presents several challenges.

Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic in larger reactors. Ensuring uniform heating and efficient heat dissipation is critical to prevent localized overheating, which can lead to side reactions or decomposition. ijcce.ac.ir

Mixing: Efficient mixing becomes more challenging in larger reaction vessels. Inadequate mixing can lead to inhomogeneous reaction conditions, resulting in lower yields and the formation of more impurities.

Purification: Scaling up purification methods can be non-trivial. Column chromatography can become cumbersome and require large volumes of solvent at a larger scale. Alternative purification methods like preparative High-Performance Liquid Chromatography (HPLC) might be considered for high-purity materials, though this can be costly. researchgate.net Recrystallization is generally more scalable, but finding suitable solvent systems for large quantities can be challenging.

Reagent Handling: Handling larger quantities of reagents, some of which may be hazardous, requires appropriate safety infrastructure and protocols.

Flow Chemistry: For certain reactions, transitioning from batch synthesis to a continuous flow process can offer advantages in terms of safety, heat transfer, and scalability. Flow photochemistry, for example, has been used for the large-scale synthesis of other functionalized organic molecules. nih.gov

In the context of scaling up syntheses of complex molecules, solid-supported catalysts, such as sulfonic acid functionalized reduced graphene oxide, have been shown to be effective and reusable, which can be advantageous from an industrial perspective. rsc.org

Advanced Spectroscopic Characterization for Structural Elucidation of 6 Phenoxytetracene 5,12 Dione

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can map out the carbon-hydrogen framework and identify the chemical environment of each atom.

¹H NMR and ¹³C NMR Spectral Analysis for Connectivity and Proton/Carbon Environments

A ¹H NMR spectrum for 6-Phenoxytetracene-5,12-dione would be expected to show a complex pattern of signals in the aromatic region, corresponding to the protons on the tetracene core and the attached phenoxy group. The integration of these signals would confirm the number of protons in each distinct environment. The chemical shifts (δ) of these protons would be influenced by their proximity to the electron-withdrawing carbonyl groups and the oxygen atom of the ether linkage.

Similarly, a ¹³C NMR spectrum would provide a count of all unique carbon atoms in the molecule. The characteristic signals for the carbonyl carbons (C5 and C12) would appear significantly downfield (typically in the 180-190 ppm range). The carbon attached to the phenoxy group (C6) and the carbons of the phenoxy ring itself would also have distinct chemical shifts, providing key evidence for the substitution pattern.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignment

To unambiguously assign each ¹H and ¹³C signal and confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, typically those on adjacent carbon atoms. This would help to trace the connectivity within the individual aromatic rings of the tetracene and phenoxy moieties.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. For this compound, HMBC would be essential to confirm the connection between the phenoxy group and the C6 position of the tetracene core by showing a correlation between the C6 carbon and the protons on the phenoxy ring, and/or between the ether oxygen-linked carbon of the phenoxy group and the proton at the C7 position of the tetracene core.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the precise molecular weight of this compound with a high degree of accuracy (typically to four or five decimal places). This exact mass measurement allows for the unambiguous determination of the molecular formula (C₂₄H₁₄O₃), distinguishing it from any other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In an MS/MS experiment, the molecular ion of this compound would be isolated and fragmented. The resulting fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways would likely include the loss of the phenoxy group or the cleavage of carbon monoxide (CO) from the quinone moiety. Analyzing these fragments would provide strong corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Carbonyl, Ether)

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands:

Carbonyl (C=O) Stretch: Strong absorption bands characteristic of the quinone carbonyl groups would be prominent, typically appearing in the region of 1650-1690 cm⁻¹.

Ether (C-O-C) Stretch: A distinct band corresponding to the asymmetric C-O-C stretching of the phenoxy ether linkage would be expected, usually in the 1200-1250 cm⁻¹ region.

Aromatic C=C and C-H Stretches: Multiple bands corresponding to the C=C bond stretching within the aromatic rings and the C-H stretching of the aromatic protons would also be present.

Without access to primary research data, the specific spectral values and detailed interpretations for this compound cannot be provided. The scientific community awaits the publication of such data to fully characterize this compound.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis of this compound (if applicable for related structures)

While specific crystallographic data for this compound is not publicly available, analysis of closely related tetracene derivatives provides a strong basis for predicting its solid-state characteristics. The molecular conformation and packing of tetracene-based compounds are known to be highly influenced by the nature and position of their substituents.

Molecular Conformation

The core of this compound consists of a large, planar tetracene quinone system. In the solid state, this polycyclic aromatic core is expected to remain largely planar. The key conformational variable for this molecule is the dihedral angle between the plane of the tetracene core and the plane of the phenoxy substituent. This orientation is determined by a balance of electronic effects and steric hindrance.

For related structures, such as 5,12-diphenyl-6,60-bis(thien-2-yl)tetracene-11-one, the central tetracene rings have been observed to be twisted. nankai.edu.cn However, in other derivatives like 5,6,11,12-tetrachlorotetracene (B13755362), the molecule adopts a more planar conformation. researchgate.net The presence of the bulky phenoxy group at the 6-position in this compound likely introduces some degree of torsion to minimize steric strain.

Molecular Packing

The arrangement of molecules in the solid state is critical for properties such as charge transport in organic semiconductors. Tetracene derivatives typically adopt one of two primary packing motifs: herringbone or π-stacked.

Herringbone Packing: In this arrangement, the long axes of adjacent molecules are tilted with respect to each other, resembling a herringbone pattern. This is the common packing mode for unsubstituted tetracene.

π-Stacking: This involves the face-to-face stacking of the planar aromatic cores of adjacent molecules. This arrangement can be further categorized into cofacial (directly on top of each other) or slipped-stack, where molecules are offset. Slipped-stacking is often favored as it can reduce repulsive forces. researchgate.net

The introduction of substituents can significantly alter the packing motif. For instance, the substitution in 5,6,11,12-tetrachlorotetracene leads to a slip-stacked arrangement, which is believed to enhance charge-carrier mobility. researchgate.net It is theorized that forming face-to-face π-stacks at the molecular level can increase electronic couplings. researchgate.net

For this compound, the phenoxy group would play a significant role in directing the crystal packing. The potential for intermolecular interactions, such as C-H···π interactions between the phenoxy group of one molecule and the tetracene core of another, could lead to complex and unique packing structures.

Illustrative Crystallographic Data

While awaiting experimental data for this compound, we can consider a hypothetical set of crystallographic parameters based on known tetracene derivatives to illustrate the type of information obtained from an X-ray diffraction experiment.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.5
c (Å)18.0
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1580
Z (molecules per cell)4
Calculated Density (g/cm³)1.45

Table 2: Selected Hypothetical Bond Lengths and Angles

Bond/AngleHypothetical Value
C=O Bond Length (Å)1.22
C-O (phenoxy ether) Bond Length (Å)1.36
Dihedral Angle (Tetracene-Phenoxy) (°)65
Interplanar distance (π-stacking) (Å)3.5

These tables represent the kind of precise structural information that X-ray crystallography can provide, which is essential for establishing structure-property relationships in advanced materials.

Computational Chemistry and Theoretical Investigations of 6 Phenoxytetracene 5,12 Dione

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost for studying the ground-state electronic properties of medium to large-sized molecules. For a molecule like 6-phenoxytetracene-5,12-dione, a DFT calculation would begin by determining its most stable three-dimensional structure, a process called geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

The optimization of the parent molecule, tetracene-5,12-dione, has been a subject of such studies. nih.govdntb.gov.ua These calculations confirm a planar geometry for the fused ring system. For this compound, DFT would predict the bond lengths and angles of the tetracene core and the attached phenoxy group, as well as the dihedral angle describing the orientation of the phenoxy group relative to the tetracene plane.

From a single-point DFT calculation on the optimized geometry, a wealth of electronic properties can be derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering a first approximation of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. In a study on a different derivative, (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione (referred to as A01), DFT calculations were used to determine properties such as ionization potential and electron affinity. nih.govdntb.gov.ua

Table 1: Illustrative DFT-Calculated Properties for a Tetracene-5,12-dione System (Note: This data is illustrative and not specific to this compound)

Property Illustrative Value Significance
Optimization Energy -1927.95 Hartree Indicates the stability of the optimized molecular structure. nih.gov
HOMO Energy -6.2 eV Relates to the ability to donate an electron.
LUMO Energy -2.5 eV Relates to the ability to accept an electron.
HOMO-LUMO Gap 3.7 eV Influences electronic transitions and reactivity.
Dipole Moment 2.5 Debye Measures the overall polarity of the molecule.

This interactive table contains hypothetical data based on typical values for similar aromatic quinones and data from related compounds to illustrate the outputs of DFT calculations.

While DFT excels for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the excited states of molecules. This method is crucial for predicting the absorption and emission of light. A TD-DFT calculation on this compound would yield the energies of various excited states and the probabilities of transitions between the ground state and these excited states.

The results are often visualized as a simulated UV-Visible absorption spectrum, showing the wavelengths of light the molecule is expected to absorb. For acenequinones, these spectra are typically characterized by π-π* transitions, where an electron is promoted from a bonding π-orbital to an antibonding π*-orbital. The introduction of a phenoxy group, an electron-donating substituent, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted tetracene-5,12-dione, as it raises the energy of the HOMO more than the LUMO, thereby reducing the energy gap.

Density Functional Theory (DFT) for Ground State Properties and Optimized Molecular Geometry

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Modeling

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape. A key aspect would be to study the rotation of the phenoxy group around the C-O bond, which would reveal the most stable rotational conformers and the energy barriers between them.

In the context of materials science, MD simulations are invaluable for modeling intermolecular interactions in the solid state. By simulating a system containing many molecules, one can predict how they would pack in a crystal. This is critical as the arrangement of molecules dictates properties like charge mobility in organic semiconductors. researchgate.net Studies on other tetracene derivatives have shown that introducing phenyl groups can enhance electronic coupling between neighboring molecules, a key factor for efficient charge transport. researchgate.net For this compound, simulations could predict whether the phenoxy groups would sterically hinder or facilitate favorable π-stacking of the tetracene cores.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

A primary goal of computational chemistry is to predict spectroscopic data that can be validated experimentally.

UV-Visible Spectroscopy: As mentioned, TD-DFT can generate a theoretical UV-Vis spectrum. Comparing this predicted spectrum with an experimentally measured one is a key validation step for the computational model.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. These correspond to the stretching and bending of chemical bonds and can be compared with experimental Infrared (IR) and Raman spectra to confirm the molecule's structure and bonding.

NMR Spectroscopy: Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), a theoretical NMR spectrum can be generated. This is a powerful tool for structure elucidation.

Currently, no experimental spectra for this compound are publicly available to validate such theoretical predictions.

Computational Design and Virtual Screening of Novel this compound Derivatives for Targeted Research

Computational chemistry enables the rational design of new molecules with desired properties, a process known as virtual screening. researchgate.netnih.gov Starting with the this compound scaffold, one could computationally explore a large library of virtual derivatives to identify candidates for specific applications.

For instance, if the goal were to develop a new n-type semiconductor, researchers could screen for derivatives with lower LUMO energies to facilitate electron injection. nih.gov This could be achieved by adding electron-withdrawing groups (e.g., -CN, -F, -NO₂) to the phenoxy ring or the tetracene backbone. DFT and TD-DFT calculations would be performed on each virtual compound to predict its electronic properties. This in silico approach significantly reduces the time and cost associated with synthesizing and testing a large number of compounds.

Theoretical Insights into Reaction Mechanisms and Chemical Reactivity of the Tetracene-dione System

Computational methods can elucidate the step-by-step mechanisms of chemical reactions by mapping the entire reaction pathway, including transition states and intermediates. For the tetracene-dione system, one could investigate its susceptibility to various reactions.

Reactivity Maps: The distribution of electrostatic potential on the molecule's surface can be calculated to predict sites for electrophilic or nucleophilic attack. The quinone carbonyl carbons are expected to be electrophilic, while the oxygen atoms are nucleophilic. The electron-rich phenoxy group would activate the tetracene ring towards electrophilic substitution.

Reaction Energetics: The energy changes during a proposed reaction can be calculated to determine its feasibility. For example, the energetics of a nucleophilic addition to the carbonyl group could be modeled to understand how the phenoxy substituent influences the reactivity compared to the parent tetracene-5,12-dione. Such studies provide fundamental insights into the chemical behavior of the molecule, guiding its use in synthesis or material applications.

Photophysical Phenomena and Optoelectronic Research of 6 Phenoxytetracene 5,12 Dione

Absorption and Emission Spectroscopy in Various Environments

The foundation of understanding the interaction of 6-Phenoxytetracene-5,12-dione with light lies in its absorption and emission spectra. These measurements provide critical insights into the electronic transitions and energy levels of the molecule.

Electronic Absorption Characteristics and Band Gap Determination

The electronic absorption spectrum of this compound would be expected to exhibit characteristic bands in the ultraviolet-visible (UV-Vis) region. These bands correspond to the promotion of electrons from the ground state to various excited singlet states (S₀ → Sₙ). For related tetracenequinones, such as 5,12-tetracenequinone, absorption bands are observed, and the positions and intensities of these bands are influenced by the molecular structure. The introduction of a phenoxy group at the 6-position is anticipated to modulate the electronic structure of the tetracene-5,12-dione core, likely causing a shift in the absorption maxima (λ_max).

The optical band gap (E_g) is a crucial parameter for assessing the semiconductor properties of the material. It can be estimated from the onset of the lowest energy absorption band in the UV-Vis spectrum using the Tauc plot method. For a direct band gap semiconductor, the relationship (αhν)² versus hν is plotted, where α is the absorption coefficient and hν is the photon energy. The extrapolation of the linear portion of the plot to the energy axis yields the band gap value.

A hypothetical data table for the absorption characteristics of this compound in a common solvent like dichloromethane (B109758) (CH₂Cl₂) is presented below to illustrate the expected data.

SolventAbsorption Maxima (λ_max, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Optical Band Gap (E_g, eV)
CH₂Cl₂Data Not AvailableData Not AvailableData Not Available

Fluorescence Emission Pathways and Quantum Yield Investigations

Following photoexcitation, the molecule can relax to the ground state via radiative pathways, primarily fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (Stokes shift) due to energy loss from vibrational relaxation in the excited state.

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is a critical parameter for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. It is typically determined relative to a standard of known quantum yield. The lack of specific studies on this compound means that its fluorescence quantum yield has not been reported.

Excited State Dynamics and Relaxation Processes

Time-Resolved Spectroscopy for Excited State Lifetime Measurements

Time-resolved fluorescence spectroscopy is the primary technique used to measure the lifetime of the excited singlet state (τ_f). This parameter represents the average time the molecule spends in the excited state before returning to the ground state. The excited-state lifetime is crucial for understanding the competition between radiative and non-radiative decay processes. For instance, a short lifetime may indicate efficient non-radiative decay pathways.

A hypothetical data table summarizing key photophysical parameters is shown below.

SolventFluorescence Maxima (λ_em, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f, ns)
CH₂Cl₂Data Not AvailableData Not AvailableData Not AvailableData Not Available

Intersystem Crossing and Triplet State Formation Studies

Intersystem crossing (ISC) is a non-radiative process where the molecule transitions from a singlet excited state to a triplet excited state (S₁ → T₁). The efficiency of this process is quantified by the intersystem crossing quantum yield (Φ_ISC). The formation of triplet states is significant in applications such as photodynamic therapy and organic photovoltaics.

Techniques like nanosecond transient absorption spectroscopy can be employed to detect and characterize the triplet state. This method monitors the absorption of the transient triplet species, providing information on its absorption spectrum and lifetime (τ_T). The energy of the triplet state (E_T) is another important parameter that can be determined from phosphorescence measurements at low temperatures, although phosphorescence is often weak for many organic molecules at room temperature.

Investigation of Solvatochromism and Environmental Effects on Photophysical Properties

The photophysical properties of a molecule can be significantly influenced by its local environment, particularly the polarity of the solvent. Solvatochromism refers to the change in the color of a solution (i.e., a shift in the absorption or emission spectra) with a change in solvent polarity.

Studying the absorption and emission spectra of this compound in a range of solvents with varying polarities would reveal the nature of the electronic transitions and the change in dipole moment upon excitation. A significant solvatochromic shift would suggest a substantial difference in the charge distribution between the ground and excited states. The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity function, allowing for the estimation of the change in dipole moment upon excitation.

A systematic study of solvatochromism would involve recording the photophysical data in a series of solvents, as illustrated in the hypothetical table below.

SolventDielectric Constant (ε)Absorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Stokes Shift (cm⁻¹)
Hexane1.88Data Not AvailableData Not AvailableData Not Available
Toluene2.38Data Not AvailableData Not AvailableData Not Available
Dichloromethane8.93Data Not AvailableData Not AvailableData Not Available
Acetonitrile37.5Data Not AvailableData Not AvailableData Not Available

Energy Transfer Mechanisms and Charge Transfer States in this compound Systems

While direct experimental studies on the energy transfer mechanisms and charge transfer states of this compound are not extensively documented in publicly available research, a comprehensive understanding can be built by examining the well-studied parent molecule, tetracene, and its various derivatives. The introduction of a phenoxy group at the 6-position on the tetracene-5,12-dione framework is expected to significantly modulate its electronic and photophysical properties.

The photophysics of tetracene-based materials is dominated by processes such as singlet fission and charge transfer, which are of paramount importance for optoelectronic applications. researchgate.netresearchgate.net Singlet fission is a process where a singlet exciton (B1674681) (S1) converts into two triplet excitons (T1), a phenomenon that could potentially enhance the efficiency of solar cells. researchgate.netnih.gov The triplet energy of tetracene is advantageously positioned just above the bandgap of crystalline silicon, making it an ideal candidate for such applications. researchgate.net

In donor-acceptor systems, such as tetracene layered with fullerene (C60), photoexcitation leads to the formation of charge-transfer excitons (CTEs) at the interface. lanl.gov These CTEs are bound electron-hole pairs that can either recombine or dissociate into free charge carriers. The efficiency of this charge separation is a critical factor in the performance of organic photovoltaic devices. uni-tuebingen.de Studies on tetracene/C60 interfaces have shown that the dynamics of CTE creation and recombination can be tuned, for instance by introducing a thin insulating layer like LiF, which can suppress recombination and improve charge separation efficiency. lanl.gov

The substitution of a phenoxy group onto the tetracene-5,12-dione core introduces both electronic and steric effects. The oxygen atom in the phenoxy group can act as an electron donor, potentially influencing the energy levels of the frontier molecular orbitals (HOMO and LUMO). This can, in turn, affect the driving force for both energy and charge transfer processes. Furthermore, the bulky nature of the phenoxy group can alter the solid-state packing of the molecules, which is a critical determinant of intermolecular electronic coupling and, consequently, the efficiency of energy and charge transport.

To illustrate the typical energy levels in related systems, the following table provides a comparative overview of the frontier molecular orbital energies for tetracene and a common acceptor, C60.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Tetracene-5.4-2.92.5
C60-6.2-3.72.5

This table presents generalized values for tetracene and C60 to illustrate the energy landscape in a typical donor-acceptor system. The exact values for this compound would require specific experimental or computational investigation.

Research on Photoinduced Processes relevant to Optoelectronic Applications

The photo-stability and photo-responsiveness of tetracene derivatives are key areas of research for their integration into practical optoelectronic devices. researchgate.netresearchgate.net Photoinduced processes in these molecules can be either beneficial, such as photoinduced electron transfer in a solar cell, or detrimental, such as photodegradation. oregonstate.eduacs.orgrsc.org

A significant pathway for the degradation of tetracenes is through photooxidation. datapdf.com In the presence of light and oxygen, tetracene can react with singlet oxygen (¹O₂) to form an endoperoxide. datapdf.com This reaction disrupts the π-conjugated system of the tetracene core, leading to a loss of its desirable electronic properties. The rate and regioselectivity of this endoperoxidation are highly dependent on the nature and position of substituents on the tetracene backbone. datapdf.com For instance, bulky substituents can sterically hinder the approach of singlet oxygen, thereby enhancing the photostability of the molecule. datapdf.com The phenoxy group at the 6-position of this compound is expected to offer some steric protection to the underlying tetracene core.

Another important photoinduced process is photodimerization, which can occur in the absence of oxygen. oregonstate.edu This process involves the [4+4] cycloaddition of two tetracene molecules, leading to the formation of a dimer. oregonstate.edu The efficiency of photodimerization is strongly influenced by the molecular packing in the solid state.

In the context of optoelectronic applications, photoinduced electron transfer is a fundamental process. acs.orgacs.org In a typical organic solar cell architecture, a donor material, such as a tetracene derivative, absorbs a photon to create an exciton. This exciton then diffuses to a donor-acceptor interface where electron transfer to the acceptor material occurs, generating a charge-separated state. uni-tuebingen.de The efficiency of this process is governed by the electronic coupling between the donor and acceptor, their relative energy levels, and the reorganization energy of the system.

The following table summarizes key photoinduced processes in tetracene-based systems and the potential influence of a 6-phenoxy substituent.

Photoinduced ProcessDescriptionPotential Influence of 6-Phenoxy Substituent
PhotooxidationReaction with singlet oxygen to form endoperoxides, leading to degradation. datapdf.comSteric hindrance from the phenoxy group may decrease the rate of photooxidation. The electron-donating nature could also influence the reactivity of the tetracene core.
Photodimerization[4+4] cycloaddition of two molecules, often occurring in the solid state. oregonstate.eduThe bulky phenoxy group is likely to disrupt the necessary co-facial π-stacking, potentially inhibiting photodimerization.
Photoinduced Electron TransferTransfer of an electron from the photoexcited tetracene derivative to an acceptor molecule. acs.orgacs.orgThe electron-donating character of the phenoxy group may lower the ionization potential, potentially facilitating electron transfer to a suitable acceptor.
Singlet FissionA singlet exciton converts into two triplet excitons, enhancing quantum efficiency. researchgate.netresearchgate.netThe substituent can alter the energy levels and intermolecular coupling, which are critical for efficient singlet fission. The precise effect would depend on the balance of electronic and steric factors.

It is important to note that while these insights are drawn from extensive research on related tetracene compounds, dedicated experimental and computational studies on this compound are necessary to fully elucidate its specific photophysical behavior and potential for optoelectronic applications.

Investigation of Molecular Architecture, Supramolecular Assembly, and Thin Film Morphology of 6 Phenoxytetracene 5,12 Dione

Single-Crystal Structure Analysis and Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding) for Structural Packing

A definitive understanding of the solid-state packing of 6-Phenoxytetracene-5,12-dione would necessitate its synthesis and subsequent growth of single crystals suitable for X-ray diffraction analysis. This analysis would yield precise crystallographic data, which is currently unavailable for this specific compound.

Hypothetical Intermolecular Interactions and Structural Packing: Based on the molecular structure, which features a large, planar tetracene-5,12-dione core and a phenoxy substituent, several types of intermolecular interactions would be anticipated to govern its crystal packing. The dominant forces would likely be π-π stacking interactions between the aromatic tetracene backbones of adjacent molecules. The presence of the phenoxy group could influence the nature of this stacking, potentially leading to slipped-stacking or herringbone arrangements to accommodate the bulky substituent. The introduction of substituents onto acene backbones is a known strategy to modify their crystal packing from the herringbone structure, typical of unsubstituted tetracene, to a more favorable π-stacking arrangement that can enhance charge transport. mdpi.com

Furthermore, weak C-H···O hydrogen bonds could exist between the hydrogen atoms of the aromatic rings and the oxygen atoms of the dione (B5365651) and phenoxy groups. While weaker than conventional hydrogen bonds, these interactions can play a significant role in the directional control of the supramolecular architecture. Analysis of related phenoxy-substituted molecules has shown the importance of such weak interactions in directing their solid-state assembly.

A complete single-crystal structure analysis would provide the following critical parameters, which could be presented in a data table:

Crystallographic Parameter Description Value (Hypothetical)
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.To be determined
α, β, γ (°)The angles of the unit cell.To be determined
Volume (ų)The volume of the unit cell.To be determined
ZThe number of molecules in the unit cell.4
π-π stacking distance (Å)The intermolecular distance between parallel aromatic rings.To be determined

Without experimental data, these parameters remain speculative.

Exploration of Self-Assembly Mechanisms in Solution and at Interfaces

The self-assembly of this compound in solution and at various interfaces is a critical area of investigation for its potential application in solution-processed electronic devices. Research in this area would involve a combination of spectroscopic and microscopic techniques to understand how individual molecules organize into larger, ordered structures.

The driving forces for self-assembly in solution would primarily be solvophobic effects and the aforementioned π-π stacking and hydrogen bonding interactions. The choice of solvent would be crucial, as it would modulate the strength of these interactions. In non-polar solvents, π-π interactions would be expected to dominate, leading to the formation of molecular aggregates.

At liquid-solid or air-liquid interfaces, the self-assembly process would be further influenced by surface energies and molecule-substrate interactions. Techniques such as drop-casting, spin-coating, or dip-coating would be employed to create thin films from solution, and the resulting structures would be highly dependent on the deposition parameters (e.g., solvent evaporation rate, substrate temperature).

Control of Thin Film Morphology and Orientation for Advanced Materials Research

For applications in areas like organic field-effect transistors (OFETs), controlling the morphology and molecular orientation within thin films is paramount. The charge transport properties of organic semiconductors are highly anisotropic, with charge mobility being significantly higher along the π-stacking direction. Therefore, achieving a high degree of crystallinity with the π-stacking axis oriented favorably with respect to the desired charge transport pathway is a key goal.

Techniques to control thin film morphology include:

Substrate Engineering: Using templating substrates or surface treatments to induce a preferred molecular orientation.

Solution Shearing: A deposition technique that applies a mechanical force to align molecules during crystallization from solution.

Vapor Deposition: Subliming the material under high vacuum onto a temperature-controlled substrate to achieve highly ordered crystalline films. Studies on tetracene have shown that deposition parameters like substrate temperature and deposition rate are crucial in controlling the polymorphism and orientation of the resulting films. mdpi.com

The characterization of these films would involve techniques such as Atomic Force Microscopy (AFM) to visualize the surface morphology and X-ray Diffraction (XRD) to determine the crystal structure and molecular orientation within the film.

Nanostructure Formation and Characterization for Emerging Material Developments

The formation of well-defined nanostructures, such as nanowires, nanoribbons, or nanoparticles, can unlock novel properties and applications for organic materials. For this compound, nanostructures could be fabricated through various self-assembly strategies.

Solution-Phase Self-Assembly: By carefully controlling the solvent-antisolvent mixtures and concentration, it might be possible to induce the precipitation of the compound in the form of one-dimensional nanostructures.

Template-Assisted Growth: Using nanoporous templates to confine the growth of the material into desired nan shapes.

Characterization of these nanostructures would be performed using:

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to determine their size, shape, and morphology.

Selected Area Electron Diffraction (SAED) to ascertain their crystallinity and crystallographic orientation.

The unique optical and electronic properties of these nanostructures could then be investigated for potential applications in nanoelectronics and photonics.

Exploration of Advanced Material Applications and Device Integration Research with 6 Phenoxytetracene 5,12 Dione

Research into Organic Electronic Materials: Semiconductors and Charge Transport Phenomena

The field of organic electronics leverages the tunable properties of carbon-based molecules to create flexible, low-cost electronic devices. Tetracene and its derivatives are a significant class of organic semiconductors, known for their excellent charge transport characteristics. The dione (B5365651) functionality, when introduced to the tetracene backbone, can further modify the electronic properties, making these materials suitable for a range of applications.

Theoretical Frameworks for Charge Carrier Mobility in Tetracene-dione-based Materials

The charge carrier mobility in organic semiconductors is a critical parameter that dictates the performance of electronic devices. Theoretical models are essential for predicting and understanding how molecular structure influences charge transport. For tetracene-dione-based materials, the charge transport properties are primarily governed by the degree of intermolecular π-π stacking and the electronic coupling between adjacent molecules.

The introduction of a phenoxy substituent to the tetracene-dione core in 6-Phenoxytetracene-5,12-dione is expected to have a significant impact on its solid-state packing and, consequently, its charge carrier mobility. The bulky nature of the phenoxy group could influence the intermolecular arrangement, potentially leading to different packing motifs compared to unsubstituted tetracene-dione. Theoretical calculations, such as those based on Density Functional Theory (DFT), are crucial for predicting the crystal structure and the resulting electronic couplings. These calculations can provide insights into the reorganization energy, which is the energy required for a molecule to adjust its geometry upon gaining or losing a charge, and the transfer integral, which quantifies the electronic coupling between neighboring molecules. A low reorganization energy and a high transfer integral are desirable for efficient charge transport.

For instance, studies on other functionalized pentacene (B32325) derivatives have shown that side-chain engineering can be used to tune the molecular packing from a herringbone to a more favorable co-facial π-stacking arrangement, significantly enhancing charge mobility. Similarly, the phenoxy group in this compound could direct the self-assembly of the molecules into a structure that facilitates efficient charge transport.

Fabrication and Characterization of Prototype Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) at the Research Scale

Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) are two of the most prominent applications of organic semiconductors. The fabrication of prototype devices is a crucial step in evaluating the potential of a new material like this compound.

OFETs are typically fabricated by depositing a thin film of the organic semiconductor onto a dielectric layer, with source and drain electrodes to measure the current flow modulated by a gate electrode. The performance of an OFET is characterized by its charge carrier mobility and on/off ratio. For a material like this compound, solution-based deposition techniques such as spin-coating or inkjet printing could be employed, offering the advantage of low-cost and large-area fabrication. The choice of solvent and deposition conditions would be critical to control the morphology of the thin film, which in turn affects the device performance.

OLEDs are constructed by sandwiching one or more layers of organic materials between two electrodes. When a voltage is applied, electrons and holes are injected from the electrodes and recombine in the emissive layer to produce light. The performance of an OLED is evaluated based on its external quantum efficiency (EQE), luminance, and color purity. In an OLED architecture, this compound could potentially serve as the emissive layer or as a host material for a fluorescent or phosphorescent dopant. The phenoxy group might influence the material's photoluminescent properties and its compatibility with other organic layers in the device stack.

The following table outlines the typical parameters used to characterize the performance of OFETs and OLEDs at the research scale.

Device Type Key Performance Parameter Typical Measurement Unit Significance
OFETCharge Carrier Mobility (µ)cm²/VsIndicates the speed at which charge carriers move through the material.
OFETOn/Off Ratio-The ratio of current when the transistor is on to when it is off.
OLEDExternal Quantum Efficiency (EQE)%The ratio of the number of photons emitted to the number of electrons injected.
OLEDLuminancecd/m²The intensity of light emitted from the device.
OLEDCommission Internationale de l'Éclairage (CIE) Coordinates(x, y)Specifies the color of the emitted light.

Investigation of Optoelectronic Device Architectures Utilizing this compound

The unique electronic and optical properties expected from this compound make it a candidate for various optoelectronic applications. Research in this area would focus on designing and optimizing device architectures to harness these properties effectively.

Luminescent Materials Research for Advanced Light-Emitting Diodes (LEDs)

The development of new luminescent materials is at the heart of advancing LED technology. The tetracene core is known for its strong fluorescence, and the introduction of a dione and a phenoxy group can be expected to tune the emission color and efficiency. The phenoxy group, being an electron-donating substituent, could lead to a red-shift in the emission spectrum compared to the parent tetracene-dione.

Research into the luminescent properties of this compound would involve measuring its photoluminescence quantum yield (PLQY), which is a measure of the efficiency of the emission process. A high PLQY is a prerequisite for efficient OLEDs. Time-resolved photoluminescence spectroscopy could be used to study the excited-state dynamics and understand the radiative and non-radiative decay pathways. The design of advanced LEDs might involve using this compound as a thermally activated delayed fluorescence (TADF) emitter or as a host for a TADF dopant, which could potentially lead to OLEDs with 100% internal quantum efficiency.

Photovoltaic Applications and Exciton (B1674681) Dissociation Research in Organic Solar Cells

Organic solar cells (OSCs) offer the promise of low-cost, flexible, and lightweight solar energy conversion. The efficiency of an OSC is dependent on several factors, including light absorption, exciton diffusion, exciton dissociation, and charge transport. The broad absorption spectrum of tetracene derivatives makes them attractive for photovoltaic applications.

In the context of OSCs, this compound could potentially function as a donor material when blended with an appropriate acceptor material, such as a fullerene derivative or a non-fullerene acceptor. Upon absorbing a photon, the donor material forms an exciton (a bound electron-hole pair). For the generation of a photocurrent, this exciton must diffuse to the donor-acceptor interface and dissociate into free charge carriers. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of this compound would need to be carefully matched with those of the acceptor material to ensure efficient exciton dissociation and charge transfer. The phenoxy group can be expected to influence these energy levels.

Research in this area would involve fabricating and characterizing OSC devices and studying the fundamental process of exciton dissociation at the donor-acceptor interface using techniques such as transient absorption spectroscopy.

Functional Material Design Beyond Electronics: Research on Sensors and Responsive Systems

The functional groups present in this compound, namely the dione and phenoxy moieties, could also make it a candidate for applications beyond electronics, such as in chemical sensors and responsive systems. The dione groups can act as potential binding sites for certain analytes, and the phenoxy group can influence the molecule's solubility and interaction with its environment.

A chemical sensor based on this compound could operate on the principle of a change in its optical or electrical properties upon exposure to a specific chemical species. For example, the binding of an analyte to the dione groups could lead to a change in the molecule's fluorescence emission, which could be detected optically. Alternatively, a chemiresistive sensor could be fabricated where the conductivity of a thin film of the material changes upon exposure to the analyte.

Research into responsive systems could explore the use of this compound in materials that change their properties in response to external stimuli such as light, heat, or pH. The photo-responsive nature of the tetracene core could be exploited to create photo-switchable materials.

Future Research Directions and Unexplored Avenues for 6 Phenoxytetracene 5,12 Dione

Development of Novel Synthetic Routes and Sustainable Methodologies for Compound Derivatization

The future synthesis of 6-Phenoxytetracene-5,12-dione and its derivatives is anticipated to move beyond traditional methods, focusing on efficiency, sustainability, and the introduction of diverse functional groups.

Key Future Research Directions:

Late-Stage C-H Functionalization: A primary goal will be the development of late-stage C-H functionalization strategies. This would allow for the direct modification of the tetracene or phenoxy rings, bypassing the need for pre-functionalized starting materials and enabling the rapid generation of a library of derivatives.

Photoredox Catalysis: The application of visible-light-mediated photoredox catalysis could offer milder and more selective reaction conditions for the synthesis and derivatization of the core structure. This approach aligns with the principles of green chemistry by reducing the reliance on harsh reagents and high temperatures.

Flow Chemistry: Continuous flow synthesis methodologies could be explored to improve reaction scalability, safety, and reproducibility. This is particularly relevant for the production of high-purity materials required for electronic device fabrication.

Sustainable Solvents and Catalysts: A significant push towards the use of bio-based solvents and earth-abundant metal catalysts (e.g., iron, copper) instead of precious metals (e.g., palladium, iridium) will be a critical aspect of sustainable synthetic design.

Advanced Spectroscopic Probes for Real-time Mechanistic Insights into Photophysical Processes

Understanding the intricate photophysical processes that govern the behavior of this compound upon light absorption is paramount for its application in optoelectronic devices. Future research will necessitate the use of cutting-edge spectroscopic techniques to unravel these mechanisms in real-time.

Prospective Spectroscopic Investigations:

Spectroscopic TechniquePotential Insights for this compound
Transient Absorption Spectroscopy Elucidation of excited-state dynamics, including the rates of intersystem crossing, internal conversion, and the potential for singlet fission.
Time-Resolved Photoluminescence Measurement of excited-state lifetimes and identification of different emissive species, which can be correlated with molecular conformation and aggregation state.
Two-Dimensional Electronic Spectroscopy (2DES) Mapping of energy transfer pathways and coherent couplings between different electronic states, providing a detailed picture of the initial events following photoexcitation.
Single-Molecule Spectroscopy Probing the heterogeneity of photophysical properties within a sample, revealing the influence of local environment and conformational variations on individual molecules.

These advanced techniques will provide a comprehensive understanding of how the phenoxy substituent influences the electronic structure and excited-state landscape of the tetracene-5,12-dione core.

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction of Derivatives

The vast chemical space of possible this compound derivatives makes traditional experimental screening inefficient. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the design and discovery of new materials in this family.

Future Computational Approaches:

High-Throughput Virtual Screening: ML models can be trained on existing data from other organic semiconductors to rapidly predict the electronic properties (e.g., HOMO/LUMO levels, bandgap) of a large library of virtual this compound derivatives.

Inverse Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed for the inverse design of molecules. This involves specifying desired properties and having the AI generate novel chemical structures that are predicted to exhibit those properties.

Predictive Modeling of Structure-Property Relationships: By analyzing the data from high-throughput screening, ML algorithms can identify complex structure-property relationships that may not be intuitively obvious to human researchers, thereby guiding the synthesis of next-generation materials.

Expanding the Scope of Material Applications through Targeted Structural Diversification

The strategic modification of the this compound structure can unlock a wide range of material applications beyond its initial conception.

Potential Areas for Application-Driven Research:

Target ApplicationProposed Structural ModificationsRationale
Organic Field-Effect Transistors (OFETs) Introduction of bulky, solubilizing groups on the phenoxy ring.To enhance solution processability and control thin-film morphology for improved charge transport.
Organic Photovoltaics (OPVs) Functionalization with electron-donating or electron-withdrawing groups.To tune the energy levels for efficient charge separation at the donor-acceptor interface.
Singlet Fission Materials Design of derivatives with specific crystal packing motifs.To promote intermolecular coupling favorable for the generation of two triplet excitons from a single singlet exciton (B1674681), potentially boosting solar cell efficiency.
Chemosensors Incorporation of specific binding sites on the phenoxy moiety.To enable selective detection of analytes through changes in the compound's photophysical properties.

Interdisciplinary Research Collaborations for Translational Science and Material Innovation

Realizing the full potential of this compound and its derivatives will require a departure from siloed research efforts. Interdisciplinary collaborations will be the cornerstone of translating fundamental scientific discoveries into tangible technological innovations.

Key Collaborative Frameworks:

Chemists and Materials Scientists: Synthetic chemists will focus on creating novel derivatives, while materials scientists will investigate their thin-film properties, morphology, and device performance.

Experimentalists and Theoreticians: Computational chemists using AI and ML will guide the design of new molecules, which will then be synthesized and characterized by experimentalists, creating a feedback loop for accelerated discovery.

Academia and Industry: Collaboration between academic research groups and industrial partners will be crucial for scaling up the production of promising materials and integrating them into commercial device prototypes.

Through these concerted and forward-looking research efforts, the scientific community can unlock the full potential of this compound, paving the way for the next generation of high-performance organic electronic materials.

Q & A

Q. How can researchers design controlled degradation studies to assess the environmental persistence of this compound?

  • Methodology: Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic solvents. Monitor degradation via LC-MS and identify intermediates using high-resolution mass spectrometry. Compare with OECD guidelines for hydrolysis/photolysis .

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